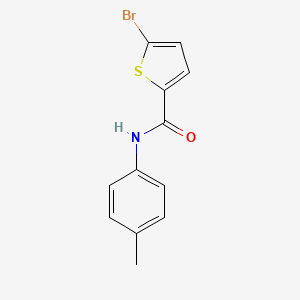

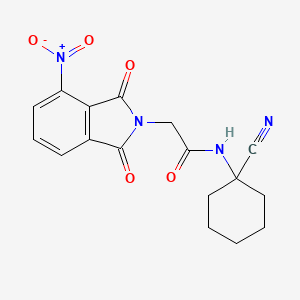

![molecular formula C22H21N3O2 B2933981 10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902019-14-1](/img/structure/B2933981.png)

10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to the class of functionalized pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones . These compounds are synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .

Synthesis Analysis

The synthesis of this compound involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups . This method circumvents the preparation of unstable substituted 2-aminobenzaldehydes that limits the scope of previously described syntheses .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrimido[4,5-b]quinoline-2,4 (1H,3H)-dione core, with additional substitutions at specific positions . The substitutions include a methyl group, a propyl group, and an o-tolyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of barbituric acid with aldehydes and anilines in a one-pot process . This reaction leads to the formation of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring .Scientific Research Applications

Synthesis and Derivatives

Synthetic Approaches

Researchers have developed methods for synthesizing pyrimido[4,5-b]quinoline derivatives, highlighting their chemical versatility and potential as scaffolds for further pharmaceutical development. For instance, the one-pot synthesis techniques employing various starting materials such as aromatic aldehydes and amino compounds have been explored to create a wide array of derivatives, showcasing the adaptability of these compounds in synthetic chemistry (Damavandi & Sandaroos, 2012); (Hovsepyan et al., 2018).

Chemical Properties and Modifications

The exploration of different substituents on the pyrimido[4,5-b]quinoline core structure has been a focus, aiming to modify and understand their physical and chemical properties. This includes the synthesis of compounds with varying substituents to investigate their potential biological activities and their interactions with biological targets (Stanforth, 2005).

Potential Applications

Biological Activities

The derivatives of pyrimido[4,5-b]quinoline have been subject to biological screening, revealing potential antimicrobial, anticancer, and antiviral activities. Such findings underscore the importance of these compounds in drug discovery and medicinal chemistry, suggesting that similar structures could be pivotal in developing new therapeutic agents (Hassan et al., 2017); (Paulpandi et al., 2013).

Corrosion Inhibition

Beyond biological implications, pyrimido[4,5-b]quinoline derivatives have been evaluated as corrosion inhibitors for metals, indicating their potential utility in industrial applications. Their ability to form protective layers on metal surfaces suggests a promising avenue for extending the lifespan of metal components in corrosive environments (Verma et al., 2016).

Future Directions

properties

IUPAC Name |

10-methyl-2-(2-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-4-13-25-20(15-10-6-5-9-14(15)2)23-21-18(22(25)27)19(26)16-11-7-8-12-17(16)24(21)3/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFDBANATYHPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

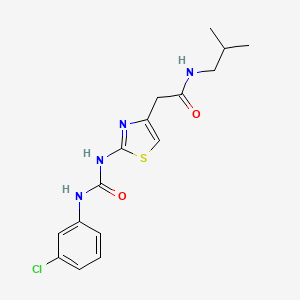

![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)

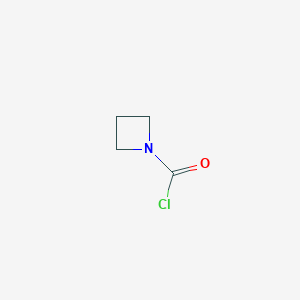

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/no-structure.png)

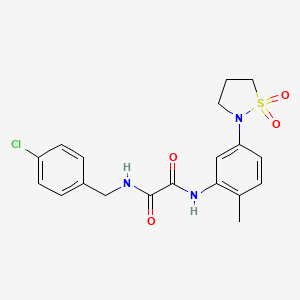

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)

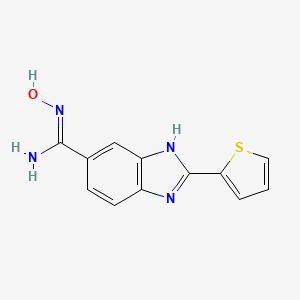

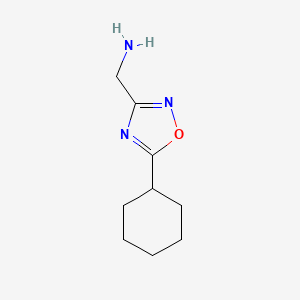

![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

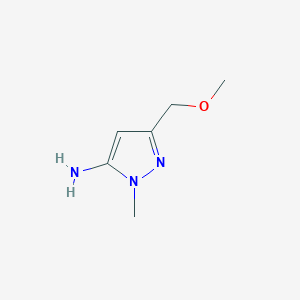

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)

![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)